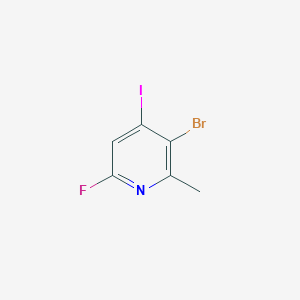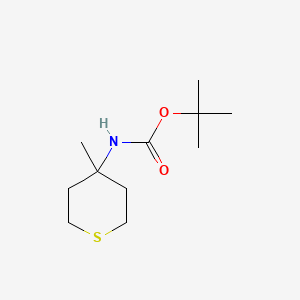
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a thiopyran ring, which is a sulfur-containing heterocycle, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiopyran derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a reagent to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: The thiopyran ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amines.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process is often facilitated by acidic or enzymatic conditions. The released amine can then interact with molecular targets such as enzymes, receptors, or other biomolecules, exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with different substituents on the aromatic ring.
Tert-butyl (4-methylpiperidin-4-yl)carbamate: A similar compound with a piperidine ring instead of a thiopyran ring
Uniqueness
Tert-butyl (4-methyltetrahydro-2H-thiopyran-4-YL)carbamate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions, making this compound versatile in synthetic applications.
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylthian-4-yl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-11(4)5-7-15-8-6-11/h5-8H2,1-4H3,(H,12,13) |
Clé InChI |
MNWAHIGUAGSIIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


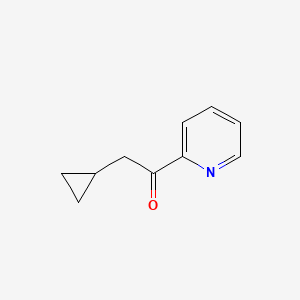



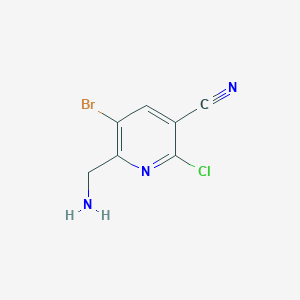
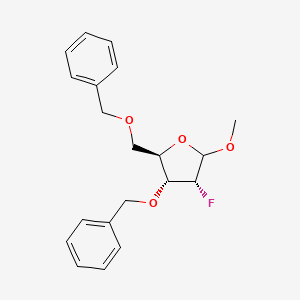

![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
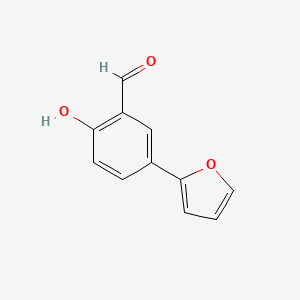
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
